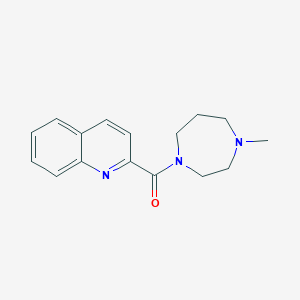
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as QS-21, is a saponin-based adjuvant that has been widely used in vaccine development. QS-21 was first isolated from the bark of the Quillaja saponaria tree and has been shown to enhance the immunogenicity of various antigens.
Mecanismo De Acción
The exact mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed that 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one enhances the immune response by activating antigen-presenting cells, such as dendritic cells, and promoting the production of cytokines and chemokines. This leads to the activation of T cells and the production of antibodies, resulting in a stronger and more effective immune response.
Biochemical and Physiological Effects:
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate T cells, and increase the production of antibodies. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is its ability to enhance the immune response to various antigens. This makes it a valuable tool in vaccine development and cancer immunotherapy. However, 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one also has some toxic side effects, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of more efficient methods of synthesis. Another area of research is the identification of new applications for 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, such as in the development of vaccines for emerging infectious diseases. Additionally, there is a need for further research to understand the mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one and to identify potential side effects and toxicities.
Métodos De Síntesis
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize. The current method of synthesis involves the extraction of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one from the bark of the Quillaja saponaria tree. The bark is first ground into a powder and then extracted with a mixture of organic solvents. The crude extract is then purified using a series of chromatographic techniques to obtain pure 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one.
Aplicaciones Científicas De Investigación
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its ability to enhance the immune response to various antigens. It has been used as an adjuvant in the development of vaccines for infectious diseases such as malaria, HIV, and cancer. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to enhance the immune response to therapeutic proteins, such as monoclonal antibodies, and has been used in the development of cancer immunotherapies.
Propiedades
IUPAC Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-4,9-10,17H,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWCSGKNHHUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)
![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

